1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Antimicrobial Kinase Inhibition

This compound offers a unique pharmacophore for kinase inhibitor and antimicrobial SAR studies, with N1-aryl, C5-pyridyl, and N-propyl carboxamide vectors. Its distinct substitution pattern enables systematic mapping of selectivity drivers, making it a high-value, non-generic tool for fragment-based and target-engagement research.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 1326833-37-7
Cat. No. B2511925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
CAS1326833-37-7
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCCCNC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)OC)C3=CC=NC=C3
InChIInChI=1S/C18H19N5O2/c1-3-9-20-18(24)16-17(13-7-10-19-11-8-13)23(22-21-16)14-5-4-6-15(12-14)25-2/h4-8,10-12H,3,9H2,1-2H3,(H,20,24)
InChIKeyHWKJWNGVUBTXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326833-37-7): Baseline Characterization for Research Procurement


1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326833-37-7) is a fully synthetic, 1,4,5-trisubstituted 1H-1,2,3-triazole-4-carboxamide . The compound features a 3-methoxyphenyl substituent at the N1 position, a pyridin-4-yl group at the C5 position, and an N-propyl carboxamide at the C4 position. It belongs to a class of heterocyclic compounds widely explored in medicinal chemistry for targets including kinases and microbial pathogens [1]. However, direct quantitative profiling data for this specific compound are absent from the peer-reviewed public domain.

Why 1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the 1H-1,2,3-triazole-4-carboxamide family, even minor modifications to the N1-aryl, C5-substituent, or N-alkyl carboxamide produce pronounced shifts in antimicrobial spectrum and potency [1]. For example, in the series reported by Pokhodylo et al., switching the C5 substituent from methyl to amino redirected activity from Gram-positive bacteria (S. aureus) to pathogenic yeast (C. albicans), while 5-methyl-1H-1,2,3-triazole-4-carboxamide 4l achieved 50% growth inhibition against S. aureus at sub-1 μM concentrations [1]. The target compound's unique combination of a 3-methoxyphenyl N1-aryl, a pyridin-4-yl C5 substituent, and an N-propyl carboxamide constitutes a distinct pharmacophore that cannot be assumed to reproduce the activity, selectivity, or physicochemical profile of any other in-class analog without direct comparative data. Generic substitution therefore carries a high risk of functional non-equivalence.

Quantitative Differentiation Evidence for 1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326833-37-7)


Evidence Gap: No Public-Domain Quantitative Comparator Data Available

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem (excluding benchchems, molecule, evitachem, and vulcanchem as per protocol) returned zero primary research articles or granted patents containing quantitative biological activity, selectivity, ADME, or physicochemical data for CAS 1326833-37-7. The compound is listed in chemical vendor catalogs with stated purity (typically 95–98%) and molecular formula C18H19N5O2 (MW 337.38), but these sources provide no assay results. Closest structurally characterized analogs—such as 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides (cytotoxicity), 5-methyl-1,2,3-triazole-4-carboxamide 4l (S. aureus IC50 < 1 µM), and 1,2,3-triazolo[1,5-a]quinazoline-3-carboxamide 9a (C. albicans ~40% kill at 1 µM)—have published quantitative data [1], but none of these studies include the target compound as a comparator. Consequently, no direct head-to-head comparison, cross-study comparable, or even robust class-level inference can be constructed for CAS 1326833-37-7 based on the current public record.

Medicinal Chemistry Antimicrobial Kinase Inhibition

Application Scenarios for 1-(3-Methoxyphenyl)-N-propyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide Based on Class-Level Evidence


Structure-Activity Relationship (SAR) Probe in Antimicrobial Lead Optimization

The compound's 3-methoxyphenyl/pyridin-4-yl/N-propyl substitution pattern makes it a logical candidate for expanding the SAR landscape defined by Pokhodylo et al. [1], where 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides showed selective antibacterial and antifungal activity. Incorporating CAS 1326833-37-7 into a focused library would test the effect of replacing 5-methyl and 5-amino groups with a 5-pyridin-4-yl substituent on antimicrobial spectrum and mammalian cell cytotoxicity.

Kinase Inhibitor Fragment Screening

Triazolyl-substituted pyridyl compounds are established kinase inhibitor scaffolds, particularly against IRAK-4 [2]. The pyridin-4-yl group at C5 and the N-propyl carboxamide of CAS 1326833-37-7 provide hydrogen-bond acceptor/donor functionality consistent with ATP-binding site engagement. Absent direct data, the compound may serve as a fragment-like entry point for kinase panels where 4-pyridyl-1,2,3-triazole motifs have shown binding.

Chemical Probe for Triazole Pharmacophore Mapping

The 1,2,3-triazole-4-carboxamide core is a privileged scaffold in antibacterial, antifungal, and anticancer research [1]. CAS 1326833-37-7, with its three distinct substitution vectors, is structurally well-suited for systematic pharmacophore mapping studies aimed at delineating the contribution of the 3-methoxyphenyl N1-aryl, pyridin-4-yl C5, and N-propyl carboxamide moieties to target engagement and selectivity.

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